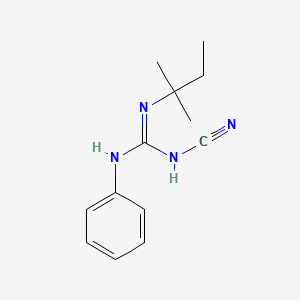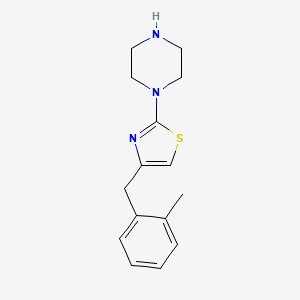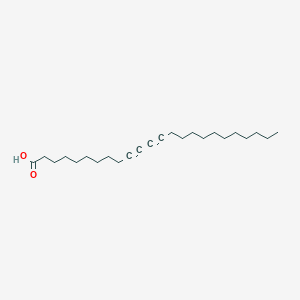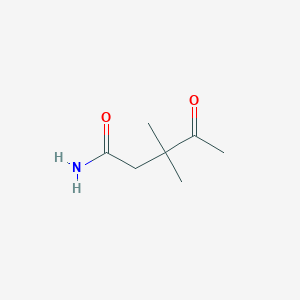
3,3-Dimethyl-4-oxopentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-4-oxopentanamide is an organic compound with the molecular formula C7H13NO2 It is a derivative of pentanamide, characterized by the presence of a ketone group at the fourth position and two methyl groups at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-4-oxopentanamide can be achieved through several methods. One common approach involves the reaction of 3,3-dimethylbutanoic acid with ammonia or an amine under dehydrating conditions to form the corresponding amide. Another method includes the use of 3,3-dimethyl-2-butanone as a starting material, which undergoes an amination reaction to introduce the amide functionality.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific reaction times to facilitate the conversion of starting materials to the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 3,3-Dimethyl-4-oxopentanamide can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced products.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols or amines.
Substitution: Various substituted amides or other derivatives.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-4-oxopentanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a model compound in biochemical assays.
Industry: It may be used in the production of specialty chemicals, polymers, or as a precursor in various industrial processes.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-4-oxopentanamide depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The ketone and amide functionalities allow it to participate in hydrogen bonding, electrostatic interactions, and other molecular interactions that influence its biological activity.
Vergleich Mit ähnlichen Verbindungen
3,3-Dimethyl-2-butanone: Shares the dimethyl substitution but lacks the amide group.
4-Oxopentanamide: Similar structure but without the dimethyl groups.
N,N-Dimethyl-4-oxopentanamide: Similar but with an additional N,N-dimethyl substitution.
Uniqueness: 3,3-Dimethyl-4-oxopentanamide is unique due to the combination of its ketone and amide functionalities along with the dimethyl substitution
Eigenschaften
CAS-Nummer |
71081-65-7 |
|---|---|
Molekularformel |
C7H13NO2 |
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
3,3-dimethyl-4-oxopentanamide |
InChI |
InChI=1S/C7H13NO2/c1-5(9)7(2,3)4-6(8)10/h4H2,1-3H3,(H2,8,10) |
InChI-Schlüssel |
UHRZLKMWMADQLB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C)(C)CC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Azabicyclo[3.1.0]hex-2-ene](/img/structure/B14463937.png)
![N-[4-(Diethylamino)-3-methoxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B14463938.png)
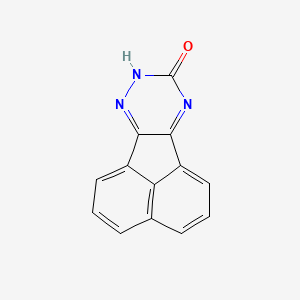
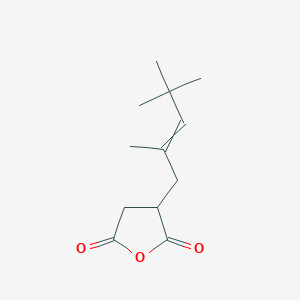


methanone](/img/structure/B14463961.png)
